molecular formula C6H10ClF2NO2 B1530804 3,3-Difluoropiperidine-4-carboxylic acid hydrochloride CAS No. 1785367-71-6

3,3-Difluoropiperidine-4-carboxylic acid hydrochloride

Cat. No. B1530804
M. Wt: 201.6 g/mol
InChI Key: KLTNSWQCMQTWFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3,3-Difluoropiperidine-4-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1785367-71-6 . It has a molecular weight of 201.6 . The IUPAC name for this compound is 3,3-difluoropiperidine-4-carboxylic acid hydrochloride . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “3,3-Difluoropiperidine-4-carboxylic acid hydrochloride” is 1S/C6H9F2NO2.ClH/c7-6(8)3-9-2-1-4(6)5(10)11;/h4,9H,1-3H2,(H,10,11);1H . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“3,3-Difluoropiperidine-4-carboxylic acid hydrochloride” is a solid at room temperature . It has a molecular weight of 201.6 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Pathways : 3,3-Difluoropiperidines, including 3,3-Difluoropiperidine-4-carboxylic acid hydrochloride, are synthesized via various methods. One such method involves starting from delta-chloro-alpha,alpha-difluoroimines, synthesized using electrophilic fluorination. This pathway leads to the formation of 3,3-difluoropiperidines and has been used for the first synthesis of N-protected 3,3-difluoropipecolic acid, a new fluorinated amino acid (Verniest et al., 2008).
  • Building Blocks in Medicinal Chemistry : 4-Substituted 3,3-difluoropiperidines, derivable from 3,3-difluoropiperidine-4-carboxylic acid hydrochloride, are synthesized for use as building blocks in medicinal chemistry. These compounds can lead to the creation of fluorinated gamma-amino acids, which have high potential as components in drug development (Surmont et al., 2010).

Applications in Flow Chemistry

  • Continuous Flow Carboxylation : A continuous flow process for the carboxylation of N-Boc-4,4-difluoropiperidine, related to 3,3-Difluoropiperidine-4-carboxylic acid hydrochloride, has been developed. This process involves α-deprotonation using s-BuLi in THF and trapping with CO2 gas. This methodology is particularly significant for large-scale synthesis in medicinal chemistry research programs (Kestemont et al., 2021).

Role in Fluorinated Piperidine Acetic Acids

  • Gamma-Secretase Modulators : Difluoropiperidine acetic acids, which can be derived from 3,3-Difluoropiperidine-4-carboxylic acid hydrochloride, have been studied as modulators of gamma-secretase. These compounds have shown potential in lowering Abeta42 in animal models, indicating their importance in Alzheimer's disease research (Stanton et al., 2010).

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302, H315, H320 . The precautionary statements include P264, P270, P280, P301, P301, P302, P305, P313, P321, P330, P332, P337, P338, P351, P352, P362 .

properties

IUPAC Name

3,3-difluoropiperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO2.ClH/c7-6(8)3-9-2-1-4(6)5(10)11;/h4,9H,1-3H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTNSWQCMQTWFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C(=O)O)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluoropiperidine-4-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,3-Difluoropiperidine-4-carboxylic acid hydrochloride
Reactant of Route 5
3,3-Difluoropiperidine-4-carboxylic acid hydrochloride
Reactant of Route 6
3,3-Difluoropiperidine-4-carboxylic acid hydrochloride

Citations

For This Compound
2
Citations
SA Trofymchuk, DV Kliukovskyi, SV Semenov… - Synlett, 2020 - thieme-connect.com
The possibility of deoxofluorination of β-keto esters using SF 4 was investigated. The scope and limitation of the reaction were determined. The efficient method for the synthesis of β,β-…
Number of citations: 21 www.thieme-connect.com
SA Trofymchuka, DV Kliukovskyia, SV Semenova… - SAFETY, 2020 - d-nb.info
The possibility of deoxofluorination of-keto esters using SF4 was investigated. The scope and limitation of the reaction were determined. The efficient method for the synthesis of,-…
Number of citations: 2 d-nb.info

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